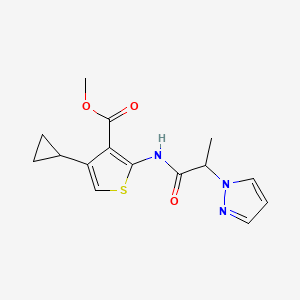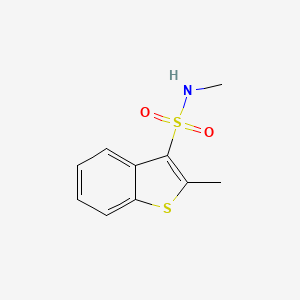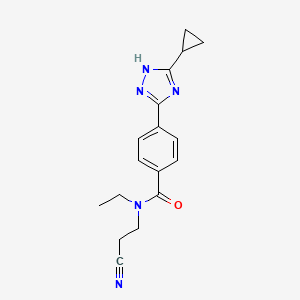
5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been found to have significant applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is not fully understood. It is believed to act by inhibiting the activity of enzymes such as dihydropteroate synthase and carbonic anhydrase, which are involved in the synthesis of folic acid and the regulation of pH, respectively. This leads to a disruption of cellular metabolism and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and modulate the immune response. It has also been found to have some toxic effects on mammalian cells, including cytotoxicity and genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to its use in lab experiments, including its potential toxicity to mammalian cells and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide. One area of interest is its potential as a treatment for inflammatory bowel disease, which could be investigated further in animal models and clinical trials. Another potential direction is the development of analogs or derivatives of the compound with improved antimicrobial activity and reduced toxicity. Finally, the mechanism of action of the compound could be further elucidated through studies of its interactions with target enzymes and cellular pathways.
Métodos De Síntesis
The synthesis of 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide involves the reaction of 4-methyl-3-pyridinesulfonamide with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide has been found to have significant applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been found to have anti-inflammatory activity and has been investigated as a potential treatment for inflammatory bowel disease.
Propiedades
IUPAC Name |
5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-7-4-5-12-6-8(7)13-17(14,15)10-3-2-9(11)16-10/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHWCCLGWYGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one](/img/structure/B7583484.png)

![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B7583510.png)



![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)
![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)




![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)

